molecular formula C14H10FN3OS B2995095 4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol CAS No. 1448324-33-1

4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol

Cat. No.: B2995095
CAS No.: 1448324-33-1
M. Wt: 287.31
InChI Key: RMWZRYBJQMKPMA-UHFFFAOYSA-N
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Description

4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol is a complex organic compound that features a fluorine atom, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol typically involves multiple steps, starting with the preparation of the pyridine and thiazole intermediates. The fluorination of pyridine can be achieved using reagents such as Selectfluor® or other fluorinating agents . The thiazole ring is often synthesized through cyclization reactions involving thiourea and α-haloketones . The final step involves coupling the fluorinated pyridine with the thiazole intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and thiazoles, such as 2-Fluoropyridine and 4-(Pyridin-2-yl)phenol .

Uniqueness

What sets 4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol apart is its unique combination of a fluorinated pyridine and a thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-10-1-2-13(19)11(7-10)17-14-18-12(8-20-14)9-3-5-16-6-4-9/h1-8,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWZRYBJQMKPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC2=NC(=CS2)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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